molecular formula C7H10BrNO B13082781 3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole

3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole

Cat. No.: B13082781
M. Wt: 204.06 g/mol
InChI Key: FRMLJVTYXPWPDG-UHFFFAOYSA-N
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Description

3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole is a chemical compound with a unique structure that includes a bromine atom and a hexahydrobenzo[d]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole typically involves the bromination of a precursor compound, such as hexahydrobenzo[d]isoxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3a,4,5,6,7,7a-Hexahydrobenzo[d][1,3,2]dioxathiole 2-oxide
  • 7-Bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol
  • Hexahydro-1,3,2-benzodioxathiole 2,2-dioxide

Uniqueness

3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole is unique due to the presence of the bromine atom and the specific arrangement of the isoxazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

3-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole

InChI

InChI=1S/C7H10BrNO/c8-7-5-3-1-2-4-6(5)10-9-7/h5-6H,1-4H2

InChI Key

FRMLJVTYXPWPDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=NO2)Br

Origin of Product

United States

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